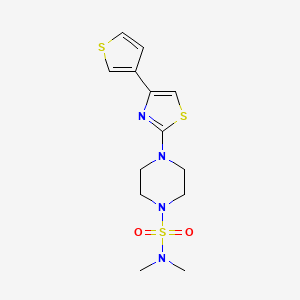

N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiazole-based analogs have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

Thiazole is a five-membered heteroaromatic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles have been used in medicinal chemistry and are included in the class of antimicrobials due to their excellent therapeutic index . They have been used in the synthesis of new entities by substituting different pharmacophores in one structure that lead to compounds with increased antimicrobial activity .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Scientific Research Applications

Anticancer and Antiproliferative Properties Research has indicated the potential of sulfonamide derivatives, including those structurally related to N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide, in the treatment of various cancers. Studies involving polyfunctional substituted 1,3-thiazoles, which share structural motifs with the compound of interest, have shown promising anticancer activity against a wide range of human tumor cell lines, including those of lung, kidney, CNS, ovary, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The effectiveness of these compounds is attributed to specific structural features, such as the presence of a piperazine substituent, which significantly enhances their anticancer activity (Turov, 2020).

Antioxidant and Neuroprotective Effects Derivatives of N,N-dimethylpiperazine-1-sulfonamide with added functional groups have been synthesized and evaluated for their antioxidant properties. These compounds exhibit free radical scavenging abilities, ion chelation, and protective effects against cellular damage induced by oxidative stress. Such properties make them candidates for the preventive treatment of diseases related to oxidative stress, such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), showcasing their potential in addressing age-related diseases through their multifunctional antioxidant activities (Jin, Randazzo, Zhang, & Kador, 2010).

Antimicrobial and Antiviral Activities The exploration of sulfonamide derivatives in antimicrobial and antiviral applications has led to the identification of compounds with significant efficacy. For instance, novel derivatives have been synthesized and tested for their activities against a broad spectrum of microbial and viral pathogens. These studies highlight the potential of these compounds to serve as leads for the development of new antimicrobial and antiviral agents, demonstrating their versatility in combating infectious diseases (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Corrosion Inhibition In addition to their biomedical applications, derivatives of this compound have been investigated for their role in corrosion inhibition. Specific derivatives have shown effectiveness in protecting steel against corrosion in acidic environments. This application is particularly relevant in industries where corrosion resistance is crucial, underscoring the compound's utility beyond pharmaceuticals (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Mechanism of Action

properties

IUPAC Name |

N,N-dimethyl-4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S3/c1-15(2)22(18,19)17-6-4-16(5-7-17)13-14-12(10-21-13)11-3-8-20-9-11/h3,8-10H,4-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWIXWNBBHDLDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2724177.png)

![N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2724182.png)

![tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2724186.png)

![Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724188.png)

![ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![1-(3,4-Difluorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2724193.png)

![4-Methyl-7-phenyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724195.png)